molecular formula C10H16N5O12P3 B1436493 2'-3'-Dideoxyguanosine-5'-triphosphate CAS No. 68726-28-3

2'-3'-Dideoxyguanosine-5'-triphosphate

Cat. No. B1436493
CAS RN: 68726-28-3
M. Wt: 491.18 g/mol
InChI Key: HDRRAMINWIWTNU-NTSWFWBYSA-N
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Description

2’-3’-Dideoxyguanosine-5’-triphosphate (ddGTP) is a sugar-modified nucleoside triphosphate, where the 2’ and 3’ hydroxyl groups are absent, resulting in chain termination . The inability of polymerases to extend from a dideoxy nucleotide causes the chain termination and is useful in a variety of biotechnology applications .


Synthesis Analysis

DdGTP has been used in the synthesis of oligonucleotides containing a terminal ddG that are resistant to cleavage by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) exonuclease . It has also been used to terminate chain extension produced by the Taq polymerase in PCR assays .


Molecular Structure Analysis

The molecular formula of ddGTP is C10H16N5O12P3 . It has a molecular weight of 491.10 g/mole . The InChI string representation of its structure is 1S/C10H16N5O12P3.Na/c11-10-13-8-7 (9 (16)14-10)12-4-15 (8)6-2-1-5 (25-6)3-24-29 (20,21)27-30 (22,23)26-28 (17,18)19;/h4-6H,1-3H2, (H,20,21) (H,22,23) (H2,17,18,19) (H3,11,13,14,16);/q;+1/p-1/t5-,6+;/m0./s1 .


Chemical Reactions Analysis

DdGTP is used in a variety of biotechnology applications, including cycle sequencing, enzyme mechanistic studies, and for producing RNA and DNA sequences that cannot be extended by polymerases or joined by DNA ligases . It is also used in pyrophosphorolysis-activated polymerization (PAP), a technique valuable for the detection of rare mutations .


Physical And Chemical Properties Analysis

DdGTP is a powder that is soluble in water at a concentration of 5 mg/mL, forming a clear, colorless solution . It is recommended to be stored at -20°C .

Scientific Research Applications

Dideoxy Sequencing (Sanger Sequencing)

2’-3’-Dideoxyguanosine-5’-triphosphate (ddGTP) is a critical component in Sanger sequencing, also known as the chain termination method. This technique for DNA sequencing relies on the selective incorporation of chain-terminating dideoxynucleotides (ddNTPs) by DNA polymerase, and ddGTP serves as one of these essential ddNTPs .

Antiviral Research

ddGTP is widely used in antiviral research due to its ability to act as a chain terminator. It inhibits the extension of nucleic acid chains by polymerases, which is a key step in viral replication .

Biotechnology Applications

Beyond antiviral research, ddGTP finds applications in various biotechnological processes. Its role in causing chain termination is exploited in enzyme mechanistic studies and the production of RNA and DNA sequences that cannot be extended by polymerases or joined by DNA ligases .

Telomerase Inhibition

ddGTP acts as an inhibitor of telomerase, an enzyme that adds DNA sequence repeats to the 3’ end of DNA strands in the telomere regions. This application is particularly relevant in the study of cancer, where telomerase activity is often upregulated .

Genotyping Reactions

In genotyping, ddGTP is used for its high purity and reliability in reactions that require precise nucleotide incorporation. It ensures accurate results in genotyping assays .

Pyrophosphorolysis Activated Polymerization

This application involves allele-specific amplification and nucleic acid sequence detection, where ddGTP serves as a component in pyrophosphorolysis activated polymerization, enhancing the specificity and efficiency of these molecular techniques .

Safety and Hazards

The safety data sheet for ddGTP suggests that it should be handled with appropriate personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

DdGTP is a crucial component in various biotechnology applications, including pyrophosphorolysis-activated polymerization (PAP), which is valuable for the detection of rare mutations . As such, it is likely to continue playing a significant role in future research and development in these areas.

properties

IUPAC Name

[[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRRAMINWIWTNU-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-3'-Dideoxyguanosine-5'-triphosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the structural characteristics of ddGTP?

A1: ddGTP (C10H13N5O11P3) has a molecular weight of 445.18 g/mol. While specific spectroscopic data is not detailed within the provided research, ddGTP's structure closely resembles dGTP, differing only in the absence of a hydroxyl group at the 2' and 3' positions of the deoxyribose sugar moiety. This structural distinction is critical to its mechanism of action.

Q2: What is the impact of ddGTP's structure on its activity against different DNA polymerases?

A: Research indicates that the structural features of ddGTP, particularly the absence of the 3'-hydroxyl group, contribute to its ability to inhibit a range of DNA polymerases, albeit with varying potency [, ]. Interestingly, studies suggest that specific mutations within the polymerase enzymes, like those observed in HIV-1 reverse transcriptase, can further modulate the sensitivity to ddGTP [, ]. These mutations often impact the enzyme's substrate recognition site, affecting its ability to differentiate between ddGTP and the natural substrate, dGTP.

Q3: Can you elaborate on the use of ddGTP in studying telomerase activity?

A: ddGTP has proven to be a valuable tool in telomerase research [, ]. As telomerase is responsible for maintaining telomere length, which is implicated in cellular aging and cancer, understanding its activity is crucial. ddGTP, through its inhibitory action on telomerase, allows researchers to investigate the enzyme's kinetics and susceptibility to nucleotide analogs [, ]. Furthermore, modifications to the ddGTP structure provide insights into the structure-activity relationship and potential development of more targeted telomerase inhibitors.

Q4: Are there any known resistance mechanisms against ddGTP?

A: Studies focusing on HIV-1 have identified specific mutations in the viral reverse transcriptase that confer resistance to ddGTP and other dideoxynucleoside analogs [, ]. The Q151M mutation, for example, significantly reduces the enzyme's sensitivity to ddGTP []. Understanding these resistance mechanisms is critical for developing new therapeutic strategies and combating the emergence of drug resistance.

Q5: How is ddGTP utilized in studying the DNA packaging mechanism of bacteriophages?

A: Research on bacteriophage ϕ29 illustrates the use of ddGTP in elucidating the mechanism of DNA packaging []. This phage utilizes a terminal protein, p3, which forms a covalent complex with the 5’-terminal nucleotide of its DNA for replication initiation. In vitro experiments showed that the protein p3-dAMP complex could be elongated into a protein p3-oligonucleotide complex in the presence of ddCTP []. This finding demonstrated the sequential addition of nucleotides during the DNA packaging process and the role of p3 as a primer for DNA replication.

Q6: Are there any alternative compounds to ddGTP in research applications?

A: Researchers continue to explore alternative compounds with similar inhibitory properties to ddGTP. One study examined the effects of 2′,3′-dideoxyguanosine 5′-[α,β-methylene] triphosphate [pp(CH2)pddG], ddGTP, and pp(CH2)pG on tubulin assembly [, ]. Each compound, while sharing the ability to promote tubulin assembly, exhibited unique interactions and effects on polymer formation, highlighting the possibility of developing more tailored compounds for specific research or therapeutic applications [, ].

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